molecular formula C7H14N2O2 B1266285 N,N-dimethyl-2-(N-methylacetamido)acetamide CAS No. 29399-02-8

N,N-dimethyl-2-(N-methylacetamido)acetamide

Cat. No.: B1266285
CAS No.: 29399-02-8
M. Wt: 158.2 g/mol
InChI Key: FTCKNTYNBZIOBK-UHFFFAOYSA-N
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Description

N-Acetyl-N-methylglycine-N’,N’-dimethylamide: is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.19826 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-methylglycine-N’,N’-dimethylamide typically involves the acetylation of N-methylglycine followed by the dimethylation of the resulting product. The reaction conditions often include the use of acetic anhydride and dimethylamine under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of N-Acetyl-N-methylglycine-N’,N’-dimethylamide is scaled up using similar synthetic routes but optimized for higher yields and efficiency. This may involve the use of catalysts and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-methylglycine-N’,N’-dimethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-N-methylglycine oxides, while reduction can produce simpler amides .

Scientific Research Applications

N-Acetyl-N-methylglycine-N’,N’-dimethylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-N-methylglycine-N’,N’-dimethylamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylglycine
  • N-Methylglycine
  • N,N-Dimethylglycine

Uniqueness

N-Acetyl-N-methylglycine-N’,N’-dimethylamide is unique due to its specific combination of acetyl, methyl, and dimethylamide groups. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

2-[acetyl(methyl)amino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)9(4)5-7(11)8(2)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCKNTYNBZIOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183619
Record name N-Acetyl-N-methylglycine-N',N'-dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29399-02-8
Record name N-Acetyl-N-methylglycine-N',N'-dimethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029399028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-N-methylglycine-N',N'-dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the aqueous environment influence the conformation of N-Acetyl-N-methylglycine N',N'-dimethylamide?

A1: The research by Jarowska et al. [] demonstrates that water significantly impacts the conformational preferences of N-Acetyl-N-methylglycine N',N'-dimethylamide. Specifically, the aqueous environment favors the conformation with ϕ and ψ dihedral angles around -70° and 180° respectively, denoted as conformation F. Additionally, the presence of water increases the prevalence of structures with a cis configuration of the N-terminal amide bond []. This conformational shift is attributed to the stabilizing effect of hydrogen bonding and dipole interactions between water molecules and the peptoid backbone.

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